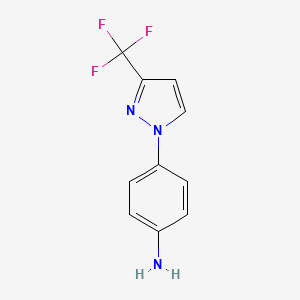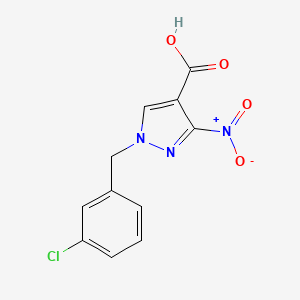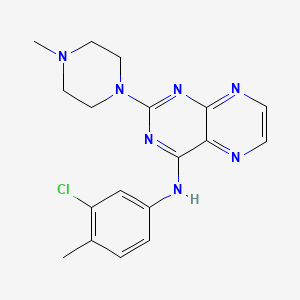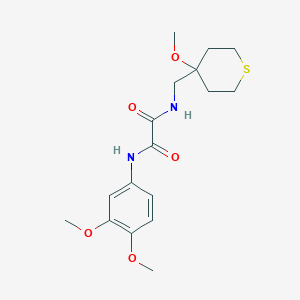![molecular formula C9H8BF3O2 B3004619 trans-2-[4-(Trifluoromethyl)phenyl]vinylboronic acid CAS No. 352525-91-8](/img/structure/B3004619.png)
trans-2-[4-(Trifluoromethyl)phenyl]vinylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-2-[4-(Trifluoromethyl)phenyl]vinylboronic acid is a compound that is part of a broader class of organoboron compounds which are widely used in organic synthesis, particularly in Suzuki coupling reactions. These compounds are characterized by the presence of a boronic acid functional group attached to a vinyl moiety, which in this case is further substituted with a trifluoromethyl group on the phenyl ring.
Synthesis Analysis
The synthesis of related trifluoromethylated phenylboronic acids often involves the use of boronic esters as intermediates. For example, trans-2-(trifluoromethyl)cyclopropylboronic acid N-methyliminodiacetic acid (MIDA) ester was synthesized from vinylboronic acid MIDA ester and (trifluoromethyl)diazomethane, indicating that similar strategies could be employed for the synthesis of trans-2-[4-(trifluoromethyl)phenyl]vinylboronic acid . Additionally, the reaction of vinylboronic acids with hypervalent phenyliodanes in the presence of BF3-Et2O has been shown to yield vinyl(phenyl)iodonium tetrafluoroborates with retention of configuration, which could be a potential step in the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of boronic acids is influenced by the substituents on the phenyl ring. For instance, the introduction of electron-withdrawing groups such as trifluoromethyl groups can affect the acidity and reactivity of the boronic acid. The molecular and crystal structures of similar compounds, such as (trifluoromethoxy)phenylboronic acids, have been determined by single-crystal XRD methods, revealing the presence of hydrogen-bonded dimers in the solid state . This suggests that the molecular structure of trans-2-[4-(trifluoromethyl)phenyl]vinylboronic acid would also exhibit interesting features worthy of XRD analysis.
Chemical Reactions Analysis
Boronic acids are known for their ability to undergo Suzuki coupling reactions. The trans-2-(trifluoromethyl)cyclopropylboronic acid MIDA ester, for example, has been used in Suzuki reactions with various aryl or heteroaryl coupling partners to yield corresponding products . Additionally, catalytic trifluoromethylation of vinylboronic acids has been achieved using triflate compounds, which could be relevant for modifying the vinyl group in trans-2-[4-(trifluoromethyl)phenyl]vinylboronic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are significantly influenced by their substituents. The acidity of boronic acids can be evaluated by spectrophotometric and potentiometric titrations, and the presence of trifluoromethyl groups is known to affect this property . The ortho-substituent on phenylboronic acids has been found to play a crucial role in catalytic reactions, such as the dehydrative condensation between carboxylic acids and amines, by preventing the coordination of amines to the boron atom . This suggests that the physical and chemical properties of trans-2-[4-(trifluoromethyl)phenyl]vinylboronic acid would be unique and could be tailored for specific catalytic applications.
Scientific Research Applications
Synthesis Applications
Synthesis of trans-2-(trifluoromethyl)cyclopropanes
The compound is utilized in the Suzuki reactions for synthesizing trans-2-(trifluoromethyl)cyclopropylboronic acid derivatives. These reactions, involving various aryl or heteroaryl coupling partners, yield cyclopropyl products in moderate to excellent yields (Duncton & Singh, 2013).
Suzuki-Type Homocoupling Reactions
The compound aids in catalyzing Suzuki-type homocoupling reactions, with its reaction rate influenced by the base present, which acts synergistically with substrate molecules (Elias et al., 2017).
Dehydrative Condensation Catalyst
It serves as a catalyst in dehydrative amidation between carboxylic acids and amines, particularly in α-dipeptide synthesis. The ortho-substituent of boronic acid plays a crucial role in accelerating amidation (Wang, Lu, & Ishihara, 2018).
Polymer and Material Science
Synthesis of Poly(phenylenevinylene)s
The compound is involved in the synthesis of poly(phenylenevinylene)s (PPVs), where it undergoes photo-induced insolubilization and isomerization, thus impacting the material's properties (Wakioka, 2009).
Production of Vinylboronate Esters
It is used in the synthesis of vinylboronate esters, which are essential for various material science applications. The synthesis involves dehydrogenative borylation of alkenes without consuming half of the alkene substrate by hydrogenation (Coapes et al., 2003).
Mechanistic Studies in Chemistry
Study of Catalytic Cycles
The compound is utilized in computational studies to understand the catalytic cycles of cross-coupling reactions. These studies aid in understanding the different stages like oxidative addition, isomerization, and transmetalation in catalysis (Braga, Ujaque, & Maseras, 2006).
Investigation of Reaction Mechanisms
It plays a role in investigating the mechanisms of reactions catalyzed by palladium nanocubes, contributing significantly to understanding the dynamics of catalytic processes (Elias et al., 2017).
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds .
Mode of Action
This compound is a boronic acid derivative, which is often used as a reactant in various chemical reactions, including Suzuki-Miyaura cross-coupling . In these reactions, the boronic acid moiety interacts with a palladium catalyst to form a new carbon-carbon bond . This process involves the transmetalation of the boronic acid group to the palladium, which is then coupled with an electrophilic organic group .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound participates, is widely used in the synthesis of various biologically active molecules . These molecules can influence a variety of biochemical pathways depending on their structure and functional groups.
Result of Action
As a reactant in chemical synthesis, its primary role is to contribute to the formation of new compounds with potential biological activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction, in which this compound is used, requires specific conditions, including the presence of a palladium catalyst and a base . Changes in these conditions can significantly affect the outcome of the reaction.
properties
IUPAC Name |
[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BF3O2/c11-9(12,13)8-3-1-7(2-4-8)5-6-10(14)15/h1-6,14-15H/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNQFBHQOPZKTI-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC1=CC=C(C=C1)C(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/C1=CC=C(C=C1)C(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B3004538.png)

![5-(isopropylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3004541.png)


![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B3004544.png)
![4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol](/img/structure/B3004545.png)

![N-(4-methoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B3004549.png)
![ethyl 4-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B3004550.png)

![(3Z)-N-(Cyanomethyl)-3-[(2,3-dimethoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B3004554.png)
![2-Amino-4-[(2-amino-2-carboxyethyl)sulfanyl]butanoic acid dihydrochloride](/img/structure/B3004555.png)
